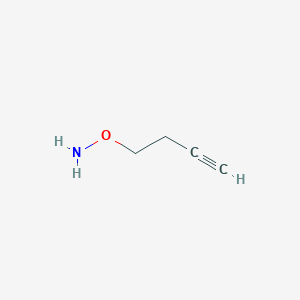
O-(but-3-yn-1-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(but-3-yn-1-yl)hydroxylamine is an organic compound with the molecular formula C4H7NO It is a hydroxylamine derivative where the hydroxylamine group is substituted with a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(but-3-yn-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with but-3-yn-1-ol under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial production methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
O-(but-3-yn-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
O-(but-3-yn-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(but-3-yn-1-yl)hydroxylamine involves its reactivity with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the hydroxylamine group, which can form stable intermediates during reactions. The molecular pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: The parent compound, which lacks the but-3-yn-1-yl group.
O-(diphenylphosphinyl)hydroxylamine: A related compound with a diphenylphosphinyl group instead of but-3-yn-1-yl.
Hydroxylamine-O-sulfonic acid: Another derivative with a sulfonic acid group.
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
O-but-3-ynylhydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-6-5/h1H,3-5H2 |
Clave InChI |
RYFKUDWSHWABTJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




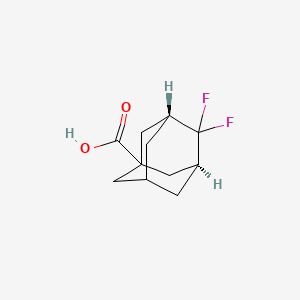

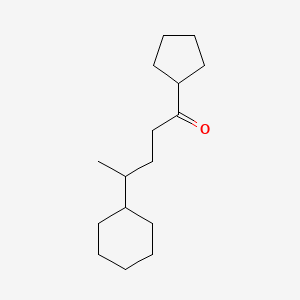
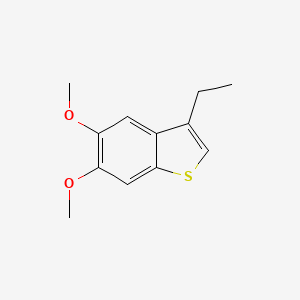
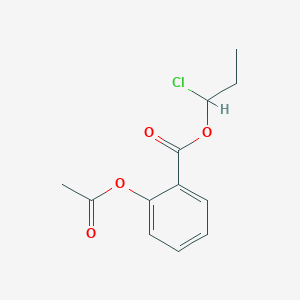


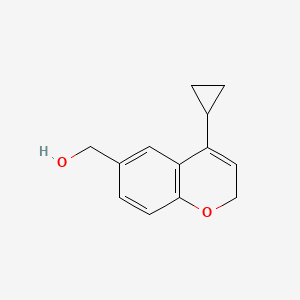
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
